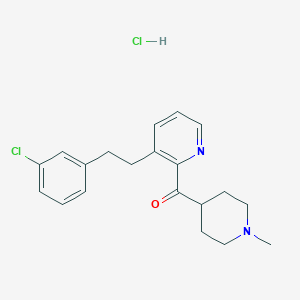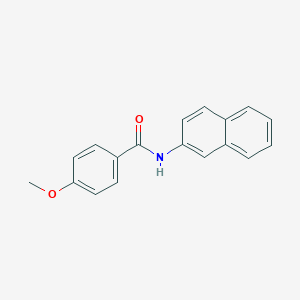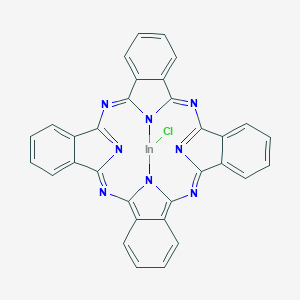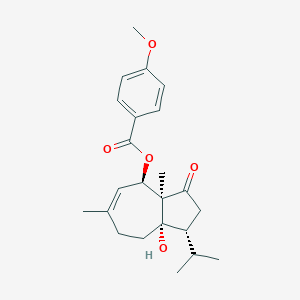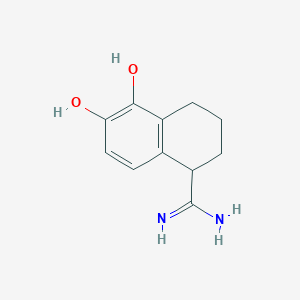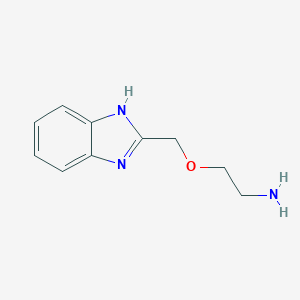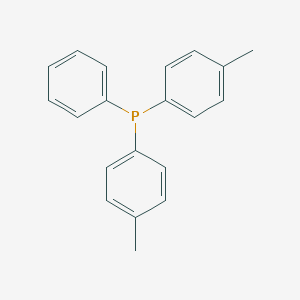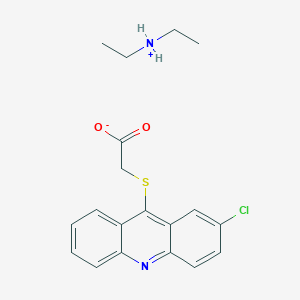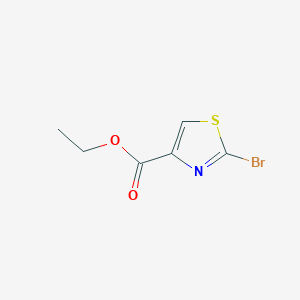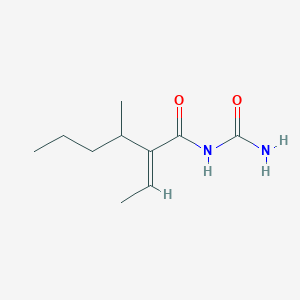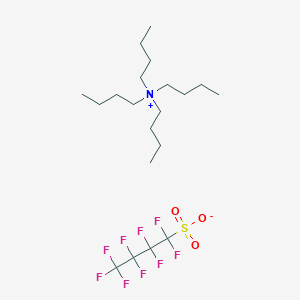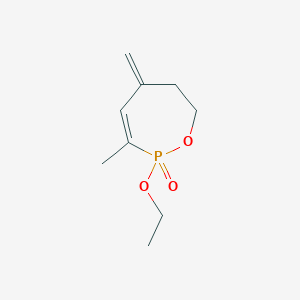
2-Ethoxy-3-methyl-5-methylidene-6,7-dihydro-1,2lambda5-oxaphosphepine 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-3-methyl-5-methylidene-6,7-dihydro-1,2lambda5-oxaphosphepine 2-oxide, commonly known as EMPO, is a synthetic compound that has been the subject of extensive scientific research due to its unique properties. EMPO is a member of the oxaphosphepine family of compounds, which are known for their potent antioxidant and anti-inflammatory properties. In
Mechanism of Action
EMPO exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the activity of enzymes involved in the inflammatory response. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to increase the activity of superoxide dismutase (SOD), an antioxidant enzyme.
Biochemical and Physiological Effects:
EMPO has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, protect against DNA damage, and inhibit tumor cell growth. It has also been shown to improve cognitive function and protect against neurodegeneration.
Advantages and Limitations for Lab Experiments
One advantage of using EMPO in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a useful tool for studying the role of oxidative stress and inflammation in disease. However, one limitation of using EMPO is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are many potential future directions for research on EMPO. One area of interest is its potential as a therapeutic agent for cancer, cardiovascular disease, and neurodegenerative diseases. Another area of interest is its potential as a tool for studying the role of oxidative stress and inflammation in disease. Additionally, further research is needed to fully understand the mechanisms of action of EMPO and to determine the optimal dosage and administration route for therapeutic use.
Synthesis Methods
EMPO can be synthesized through a multi-step process that involves the reaction of ethyl 2-oxo-2-phenylacetate with dimethylformamide dimethyl acetal, followed by the reaction of the resulting compound with phosphorus oxychloride. The final step involves the reaction of the phosphorus compound with methanol and sodium hydroxide to yield EMPO.
Scientific Research Applications
EMPO has been the subject of extensive scientific research due to its unique properties. It has been shown to possess potent antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
properties
CAS RN |
107345-45-9 |
|---|---|
Product Name |
2-Ethoxy-3-methyl-5-methylidene-6,7-dihydro-1,2lambda5-oxaphosphepine 2-oxide |
Molecular Formula |
C9H15O3P |
Molecular Weight |
202.19 g/mol |
IUPAC Name |
2-ethoxy-3-methyl-5-methylidene-6,7-dihydro-1,2λ5-oxaphosphepine 2-oxide |
InChI |
InChI=1S/C9H15O3P/c1-4-11-13(10)9(3)7-8(2)5-6-12-13/h7H,2,4-6H2,1,3H3 |
InChI Key |
QMCHHGFBAGCUJP-UHFFFAOYSA-N |
SMILES |
CCOP1(=O)C(=CC(=C)CCO1)C |
Canonical SMILES |
CCOP1(=O)C(=CC(=C)CCO1)C |
synonyms |
1,2-Oxaphosphepin,2-ethoxy-2,5,6,7-tetrahydro-3-methyl-5-methylene-,2-oxide(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



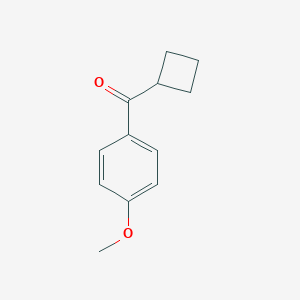
![[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide](/img/structure/B12215.png)
